(4-Fluoro-1H-indazol-6-yl)boronic acid is a boronic acid derivative characterized by the presence of a fluorine atom on the indazole ring. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and reactivity. The compound's IUPAC name is (4-fluoro-1H-indazol-6-yl)boronic acid, and it has a molecular formula of with a molecular weight of 179.95 g/mol .
(4-Fluoro-1H-indazol-6-yl)boronic acid is classified under boronic acids, which are organic compounds containing a boron atom bonded to a hydroxyl group and an organic substituent. This specific compound is often synthesized through various methods, including the Suzuki-Miyaura coupling reaction, which is a key reaction in organic synthesis for forming carbon-carbon bonds .
The synthesis of (4-fluoro-1H-indazol-6-yl)boronic acid typically involves the following methods:
The molecular structure of (4-fluoro-1H-indazol-6-yl)boronic acid can be represented as follows:
The structure can be visualized using SMILES notation: OB(O)C1=CC(F)=C2C=NNC2=C1
.
(4-Fluoro-1H-indazol-6-yl)boronic acid participates in several types of chemical reactions:
The mechanism of action for (4-fluoro-1H-indazol-6-yl)boronic acid primarily involves its interaction with biological targets, particularly enzymes and receptors. The boronic acid moiety is known for its ability to form covalent bonds with target molecules, thus modulating their activity. In biochemical assays, this compound can act as an inhibitor or modulator, influencing various biological pathways .
The physical properties of (4-fluoro-1H-indazol-6-yl)boronic acid include:
Key chemical properties include:
Relevant data regarding its purity indicates that commercially available samples often exceed 95% purity .
(4-Fluoro-1H-indazol-6-yl)boronic acid has diverse applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4